3-(Chloromethyl)-1-(2,4-dinitrophenyl)-1H-pyrazole
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Overview
Description
3-(Chloromethyl)-1-(2,4-dinitrophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chloromethyl group and a 2,4-dinitrophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2,4-dinitrophenyl)-1H-pyrazole typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable chloromethylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(2,4-dinitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while reduction reactions can produce amino derivatives .
Scientific Research Applications
3-(Chloromethyl)-1-(2,4-dinitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in analytical chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(2,4-dinitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The 2,4-dinitrophenyl group can participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in analytical chemistry.
3-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazole: Another pyrazole derivative with similar chemical properties
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse fields make it a valuable compound in scientific research .
Properties
CAS No. |
90251-25-5 |
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Molecular Formula |
C10H7ClN4O4 |
Molecular Weight |
282.64 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(2,4-dinitrophenyl)pyrazole |
InChI |
InChI=1S/C10H7ClN4O4/c11-6-7-3-4-13(12-7)9-2-1-8(14(16)17)5-10(9)15(18)19/h1-5H,6H2 |
InChI Key |
JGIOSAHQBRFBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=CC(=N2)CCl |
Origin of Product |
United States |
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